Cas no 885458-18-4 (5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one)

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 化学的及び物理的性質
名前と識別子
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- CS-0348919
- 5-amino-1-(4-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
- 885458-18-4
- EN300-02686
- 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
-
- インチ: 1S/C19H13ClFN3OS/c20-12-3-7-14(8-4-12)24-9-16(25)17(18(24)22)19-23-15(10-26-19)11-1-5-13(21)6-2-11/h1-8,10,22,25H,9H2
- InChIKey: WMIMESBKZPAXLG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1C(C(C2=NC(=CS2)C2C=CC(=CC=2)F)=C(C1)O)=N
計算された属性
- せいみつぶんしりょう: 385.0451891g/mol
- どういたいしつりょう: 385.0451891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 88.4Ų
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-100mg |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 100mg |
¥13824.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-500mg |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 500mg |
¥18867.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-50mg |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 50mg |
¥13219.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-250mg |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 250mg |
¥15678.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-2.5g |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 2.5g |
¥30844.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-1g |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |
885458-18-4 | 98% | 1g |
¥15698.00 | 2024-04-27 |
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-oneに関する追加情報
Introduction to 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 885458-18-4, identified as 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound, featuring a pyrrolone core conjugated with thiazole and aromatic rings, has garnered attention due to its unique structural features and potential biological activities. The presence of multiple substituents, including chloro, fluoro, and amino groups, enhances its chemical diversity and functional potential, making it a valuable scaffold for medicinal chemistry exploration.
In recent years, the development of novel therapeutic agents has been heavily influenced by the discovery of small molecules that can modulate biological pathways. The structural complexity of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one positions it as a promising candidate for further investigation. Its molecular framework suggests potential interactions with various biological targets, which could be exploited for therapeutic purposes. Specifically, the thiazole moiety is known to be present in numerous bioactive compounds, often contributing to their pharmacological effects.
One of the most intriguing aspects of this compound is its ability to engage with biological systems through multiple mechanisms. The amino group at the 5-position of the pyrrolone ring can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets. Meanwhile, the chloro and fluoro substituents on the aromatic rings introduce electronic and steric effects that can fine-tune binding affinities and selectivity. These features make 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one an attractive molecule for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking studies have shown that this molecule can interact with enzymes and receptors involved in critical cellular processes. For instance, preliminary simulations suggest that it may bind to enzymes associated with inflammation and oxidative stress pathways. These findings align with the growing interest in developing molecules that can modulate these pathways for therapeutic benefit.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to provide rigidity and specific functional groups that enhance binding interactions. The pyrrolone core of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is particularly noteworthy, as it has been incorporated into several drug candidates with diverse therapeutic applications. Its structural motifs are often found in approved drugs, underscoring their biological relevance.
Furthermore, the presence of fluorine atoms is a common feature in modern pharmaceuticals due to their ability to enhance metabolic stability and binding affinity. In 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the fluorine atom is located on a phenyl ring adjacent to the thiazole moiety. This arrangement could facilitate interactions with specific residues in biological targets, potentially leading to improved efficacy and reduced side effects.
Investigations into the pharmacological properties of this compound are still in their early stages, but initial studies have revealed promising results. In vitro assays have demonstrated potential activity against certain disease-related targets, although further research is needed to fully elucidate its mechanism of action. The compound's ability to cross cell membranes and reach intracellular targets also makes it an interesting candidate for drug development.
The synthesis of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as cyclization reactions and functional group interconversions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for subsequent biological evaluation.
The role of computational tools in guiding synthetic strategies cannot be overstated. By predicting reaction outcomes and optimizing conditions virtually, researchers can significantly reduce experimental time and resources. This approach has been instrumental in streamlining the synthesis of complex molecules like this one.
Ethical considerations are also paramount in drug discovery research. Ensuring that all experiments are conducted responsibly and transparently is essential for maintaining public trust in scientific endeavors. Collaborative efforts between academia and industry are crucial for advancing knowledge while adhering to ethical standards.
The future prospects for 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one appear bright given its structural features and potential biological activities. Continued research will likely uncover new therapeutic applications or refine existing ones based on further preclinical studies.
In conclusion,5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol - 2 - yl ) - 1 , 2 - dihydro - 3 H - pyr rol - 3 - one ( CAS no . 885458 - 18 - 4 ) stands as a testament to the ingenuity of modern chemical biology research . Its unique structural composition opens up numerous possibilities for developing novel therapeutic agents . As our understanding of its properties grows , so too will its potential contributions to medicine . The journey from laboratory discovery to clinical application is long , but compounds like this one offer hope for addressing unmet medical needs through innovative science .
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